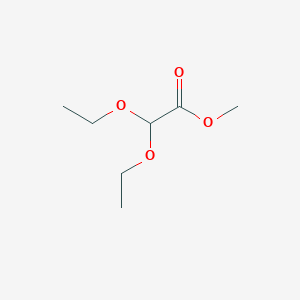
Methyl diethoxyacetate
Description
Ethyl diethoxyacetate (CAS: 6065-82-3) is an organic compound with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol . Structurally, it consists of an acetate ester backbone where the alpha carbon is substituted with two ethoxy groups (–OCH₂CH₃) and an ethyl ester group (–COOCH₂CH₃). This compound is a colorless liquid with a density of 0.988 g/cm³, a boiling point of 198–200°C, and solubility in dichloromethane, ethyl acetate, and methanol . It is widely used as a precursor in organic synthesis, particularly in the preparation of heterocyclic compounds, tetrahydroisoquinoline alkaloids, and bioactive molecules .
Note: While the user’s query specifies "Methyl diethoxyacetate," available evidence predominantly focuses on ethyl diethoxyacetate. Thus, this article centers on ethyl diethoxyacetate and its comparison with structurally related esters.
Properties
IUPAC Name |
methyl 2,2-diethoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONFRLLHYXTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502529 | |
| Record name | Methyl diethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-34-4 | |
| Record name | Methyl diethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares ethyl diethoxyacetate with three analogs: methyl dimethoxyacetate , ethyl methoxyacetate , and methyl methoxyacetate .
Key Observations:
- Ethoxy vs. Methoxy Groups : Ethyl diethoxyacetate’s two ethoxy groups increase steric bulk and hydrophobicity compared to methoxy-substituted analogs. This affects reactivity in nucleophilic additions and cyclization reactions .
- Ester Group : The ethyl ester in ethyl diethoxyacetate offers slower hydrolysis rates than methyl esters, making it preferable in stepwise syntheses .
Ethyl Diethoxyacetate:
- Heterocyclic Synthesis: Serves as a precursor in Pictet-Spengler cyclizations to form tetrahydroisoquinoline alkaloids (e.g., renieramycin G) .
- Weinreb Amide Preparation : Reacts with N,O-dimethylhydroxylamine to generate intermediates for ketone synthesis .
- Solid-Phase Synthesis: Used to prepare polymer-supported α-imino acetates for combinatorial chemistry .
Methyl Dimethoxyacetate:
- Weinreb Amide Synthesis : Transesterified with methoxymethyl amine to yield intermediates for ketones and aldehydes .
- Lower Boiling Point : Facilitates purification via distillation at mild temperatures (40°C, 0.5 mmHg) .
Ethyl/Methyl Methoxyacetate:
- Pharmaceutical Intermediates : Used in APIs and fine chemicals due to simpler structures and higher solubility .
Reactivity and Stability
- Ethyl Diethoxyacetate : Stable under standard conditions but sensitive to strong acids/bases, which cleave the acetal groups. Used in BF₃-mediated cyclizations to introduce axial chirality .
- Methyl Dimethoxyacetate : More reactive in transesterification due to smaller methoxy groups, yielding higher amide products (88% vs. 30% for ethyl diethoxyacetate) .
- Methoxyacetates : Less steric hindrance allows faster nucleophilic substitutions but lower thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


